1-N-(4-Sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM is a chemical compound with a molecular formula of C16H21N2O2S It is known for its unique structure, which includes a pyridinium ring substituted with methyl groups and a sulfamoylphenyl-ethyl side chain
Preparation Methods
The synthesis of 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM involves several steps. One common method includes the reaction of 2,4,6-trimethylpyridine with 4-sulfamoylphenyl-ethyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the positions ortho to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where carbonic anhydrase inhibition is beneficial.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM primarily involves the inhibition of carbonic anhydrase enzymes. The sulfamoyl group interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific carbonic anhydrase isoform targeted .
Comparison with Similar Compounds
1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM can be compared to other sulfonamide-based inhibitors of carbonic anhydrase, such as acetazolamide and methazolamide. While these compounds share a similar mechanism of action, this compound is unique due to its pyridinium ring structure, which may confer different pharmacokinetic properties and enzyme selectivity. Other similar compounds include sulfanilamide and sulfamethoxazole, which also contain the sulfonamide functional group but differ in their overall structure and specific applications .
Properties
Molecular Formula |
C16H21N2O2S+ |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N2O2S/c1-12-10-13(2)18(14(3)11-12)9-8-15-4-6-16(7-5-15)21(17,19)20/h4-7,10-11H,8-9H2,1-3H3,(H2,17,19,20)/q+1 |
InChI Key |
UXBCHTZINZNVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CCC2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.